3',4',5',5,7-Pentamethoxyflavone
CAS No.: 53350-26-8
Cat. No.: VC21351192
Molecular Formula: C20H20O7
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 53350-26-8 |
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Molecular Formula | C20H20O7 |
Molecular Weight | 372.4 g/mol |
IUPAC Name | 5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C20H20O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-10H,1-5H3 |
Standard InChI Key | GIKVSFNAEBQLGB-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Chemical Structure and Properties
Molecular Identity and Structure
3',4',5',5,7-Pentamethoxyflavone belongs to the flavone subclass of flavonoids, characterized by five methoxy groups at positions 3', 4', 5', 5, and 7 of the flavone backbone. The compound's molecular formula is C20H20O7 with a molecular weight of 372.37 g/mol . Its structure consists of a 2-phenylchromen-4-one (flavone) skeleton with five methoxy (-OCH3) substituents at the specified positions.
The compound is also known by several synonyms including:
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5,7,3',4',5'-Pentamethoxyflavone
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5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
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5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
The chemical is registered with CAS number 53350-26-8 .
Physical and Chemical Properties
The physical properties of 3',4',5',5,7-Pentamethoxyflavone include its appearance as a solid at room temperature . Its canonical SMILES notation is O=C1C=C(C2=CC(OC)=C(OC)C(OC)=C2)OC3=CC(OC)=CC(OC)=C13 .
Regarding solubility, 3',4',5',5,7-Pentamethoxyflavone exhibits the following characteristics:
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Soluble in hot acetone
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Soluble in warm ethanol
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Soluble in methanol
This solubility profile is important for laboratory manipulations and potential pharmaceutical formulations.
Table 1: Physical and Chemical Properties of 3',4',5',5,7-Pentamethoxyflavone
Property | Value | Reference |
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Molecular Formula | C20H20O7 | |
Molecular Weight | 372.37-372.4 g/mol | |
Physical State | Solid | |
CAS Number | 53350-26-8 | |
Solubility | Hot acetone, warm ethanol, methanol, DMSO |
Biological Activities
Anticancer Properties
One of the most significant biological activities of 3',4',5',5,7-Pentamethoxyflavone is its anticancer effect. Research has shown that this compound exhibits anticancer properties that operate through several mechanisms:
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Inhibition of adenoma development in Apc(Min) mice, a model of the human hereditary condition familial adenomatous polyposis
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Sensitization of chemoresistant cancer cells to chemotherapeutic drugs
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Specific sensitization of Cisplatin-resistant A549 cells to Cisplatin treatment
These findings suggest that 3',4',5',5,7-Pentamethoxyflavone may have significant potential in cancer treatment, particularly in addressing drug resistance which remains a major challenge in oncology.
Colorectal Cancer Research
Significant research has been conducted on the effects of 3',4',5',5,7-Pentamethoxyflavone in colorectal cancer (CRC). A doctoral thesis from the University of Kent investigated the cellular targets of this compound in CRC, noting:
"3',4',5',5,7-Pentamethoxyflavone (PMF) has been shown in previous research to possess anticancer and chemopreventive properties in CRC, this research aims to identify potential cellular targets of PMF to give insight into the mechanisms of action of the compound which are currently unknown."
This research identified that the 3'-position of the molecule is a suitable modification point that could be altered without compromising its biological activity, providing valuable insights for potential drug development efforts .
Molecular Mechanisms of Action
Nrf2 Pathway Inhibition
A key mechanism through which 3',4',5',5,7-Pentamethoxyflavone exerts its biological effects is through the inhibition of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Multiple sources confirm this mechanism:
"3',4',5',5,7-Pentamethoxyflavone exhibits cancer cell resistance by inhibiting the Nrf2 pathway to overcome chemotherapeutically active molecules."
"3',4',5',5,7-Pentamethoxyflavone could be used as an effective adjuvant sensitizer to increase the efficacy of chemotherapeutic compounds by downregulating Nrf2 signaling pathway, it sensitizes Cisplatin-resistant A549 cells to Cisplatin by inhibition of Nrf2 pathway."
This mechanism is particularly significant because the Nrf2 pathway is known to play a role in cancer cell survival and drug resistance. By inhibiting this pathway, 3',4',5',5,7-Pentamethoxyflavone may help overcome resistance to chemotherapeutic agents.
Cellular Targets and Protein Interactions
Research using proteomics analysis has identified specific cellular targets of 3',4',5',5,7-Pentamethoxyflavone:
"After synthesis of a photoaffinity labelling probe, protein cellular targets were then investigated using pull down experiments and mass spectrometry proteomics... Members of the RAB subfamily of small GTPases were isolated using the proteomics analysis. Pathway analysis showed that the key interacting proteins were involved in the cellular response to stress and protein folding."
These findings suggest that the compound interacts with proteins involved in cellular stress responses and protein folding mechanisms, potentially implicating the unfolded protein response (UPR) in its mode of action.
Effects on Gene Expression
RNA sequencing studies have provided additional insights into the molecular effects of 3',4',5',5,7-Pentamethoxyflavone:
"RNA sequencing was also used to investigate changes in gene expression in CRC cells after treatment with the active compound to further aid in identifying a mechanism of action... RNA sequencing showed that exposure of the cells to the flavone compound caused changes in expression of genes associated with the cell cycle and the UPR."
These gene expression changes, particularly those affecting cell cycle regulation and the unfolded protein response, may contribute to the compound's anticancer effects by disrupting cancer cell proliferation and survival mechanisms.
Analytical Methods and Detection
HPLC Analysis
High-performance liquid chromatography (HPLC) methods have been developed for the detection and quantification of 3',4',5',5,7-Pentamethoxyflavone in biological samples:
"An HPLC method for tricin was modified and validated to permit measurement of PMF in mouse plasma and intestinal mucosa. HPLC analysis was carried out on a Hypersil-BDS C(18) column with detection at 324 nm and tricin as internal standard."
The assay demonstrated linearity in the range of 100-2000 ng/mL for plasma samples and 1.0-40 μg/mL for mucosa samples . This analytical method enables pharmacokinetic studies and facilitates research into the compound's biological distribution and metabolism.
Extraction Methods
For extraction from biological samples, different approaches have been validated:
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Solid-phase extraction columns were used efficiently for plasma samples
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Organic solvent protein precipitation was suitable for mucosal tissue samples
The assay recovery at low, medium, and high concentrations was reported to be between 85 and 103% for both biomatrices, with a relative standard deviation of less than 5%, indicating good precision and accuracy .
For research applications, protocols for stock solution preparation are available from suppliers, along with recommendations for handling and storage to maintain compound stability .
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